N-methyl-3-(methylsulfamoyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-(methylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-10-9(12)7-4-3-5-8(6-7)15(13,14)11-2/h3-6,11H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILCYTFTEAOTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Methyl 3 Methylsulfamoyl Benzamide
Established Synthetic Pathways for the Benzamide (B126) Core
Traditional synthetic routes to the sulfamoyl benzamide scaffold are typically linear sequences that build the final molecule step-by-step from simple precursors. These methods rely on well-understood, robust chemical transformations. A common and logical pathway involves the initial functionalization of a benzoic acid derivative, followed by the sequential formation of the sulfonamide and amide moieties.
Synthesis of Key Precursors to the Sulfamoyl Benzamide Scaffold
The primary precursor for the synthesis of N-methyl-3-(methylsulfamoyl)benzamide is a benzoic acid molecule substituted at the meta-position with a sulfonyl group or its precursor. The synthesis generally begins with benzoic acid.
The key transformation is the introduction of a sulfonyl group at the 3-position of the benzoic acid ring. This is typically achieved through electrophilic aromatic substitution, specifically chlorosulfonation. The carboxylic acid group is a deactivating but meta-directing group, which facilitates the introduction of the incoming electrophile at the desired position.
Chlorosulfonation of Benzoic Acid: Reacting benzoic acid with an excess of chlorosulfonic acid (ClSO₃H), often at elevated temperatures, yields 3-(chlorosulfonyl)benzoic acid. nih.govresearchgate.net This sulfonyl chloride is a critical intermediate, as it is highly reactive and serves as the electrophilic precursor for the sulfonamide group.
Reaction: Benzoic acid + Chlorosulfonic acid → 3-(Chlorosulfonyl)benzoic acid
This intermediate is pivotal for the subsequent introduction of the methylsulfamoyl group.
Amide Bond Formation Strategies
The formation of the N-methyl amide bond is a crucial step in the synthesis. This can be accomplished either before or after the formation of the sulfonamide. If 3-(N-methylsulfamoyl)benzoic acid is prepared first, the final step is the amidation of its carboxylic acid group with methylamine (B109427). Several established strategies exist for this transformation.
Acyl Chloride Method: A classic method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 3-(N-methylsulfamoyl)benzoyl chloride is then reacted with methylamine to form the final product, N-methyl-3-(methylsulfamoyl)benzamide. This method is effective but can involve harsh reagents.
Coupling Reagent-Mediated Amidation: A milder and widely used alternative involves the use of coupling reagents that activate the carboxylic acid in situ. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are standard reagents for this purpose. nih.govrsc.org The reaction is often carried out in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). This approach directly couples the 3-(N-methylsulfamoyl)benzoic acid with methylamine under milder conditions, avoiding the need to isolate the highly reactive acyl chloride intermediate. nih.gov
| Method | Reagents | Typical Solvents | Key Features |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by Methylamine | Acetone, Dichloromethane (DCM) | Highly reactive intermediate; robust and high-yielding but uses harsh reagents. researchgate.net |
| Carbodiimide Coupling | EDC, Methylamine, catalytic DMAP | DCM, Dimethylformamide (DMF) | Milder conditions; avoids isolation of acyl chloride; good for sensitive substrates. nih.gov |
Introduction of the Methylsulfamoyl Group
The N-methylsulfamoyl group (-SO₂NHCH₃) is formed by the reaction of the sulfonyl chloride precursor with methylamine. In a typical synthetic sequence, the 3-(chlorosulfonyl)benzoic acid intermediate is reacted with methylamine in a suitable solvent. nih.govresearchgate.net This nucleophilic substitution reaction at the sulfonyl chloride is generally efficient and leads to the formation of 3-(N-methylsulfamoyl)benzoic acid.
This reaction is a standard procedure for creating sulfonamides and is a key step in building the target molecule's scaffold. researchgate.net The resulting dually functionalized benzoic acid is then carried forward to the amide formation step as described previously.
A representative linear synthesis is outlined below:
Chlorosulfonation: Benzoic acid is treated with chlorosulfonic acid to yield 3-(chlorosulfonyl)benzoic acid. researchgate.net
Sulfonamide Formation: The resulting 3-(chlorosulfonyl)benzoic acid is reacted with methylamine to produce 3-(N-methylsulfamoyl)benzoic acid. nih.gov
Amide Formation: 3-(N-methylsulfamoyl)benzoic acid is coupled with methylamine using a suitable method (e.g., EDC coupling) to afford the final product, N-methyl-3-(methylsulfamoyl)benzamide. nih.govrsc.org
Advanced Synthetic Approaches and Methodological Developments
Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods. These approaches often rely on catalysis and aim to improve atom economy by minimizing waste.
Novel Catalytic and Green Chemistry Methods in Benzamide Synthesis
Modern methods for amide bond formation seek to avoid the use of stoichiometric activating agents, which generate significant chemical waste.
Direct Catalytic Amidation: This approach involves the direct condensation of a carboxylic acid and an amine, with water as the only byproduct. While this reaction is thermodynamically unfavorable under normal conditions, various catalysts have been developed to facilitate it. Boric acid is a simple, inexpensive, and effective catalyst for the direct amidation of benzoic acids. sciepub.comyoutube.com This method aligns with the principles of green chemistry by offering high atom economy and avoiding harsh reagents. sciepub.com
Other Green Approaches: The principles of green chemistry have been applied to benzamide synthesis through various techniques:
Solvent-Free Conditions: Some methods utilize enol esters for the direct introduction of a benzamido-moiety under solvent- and activation-free conditions, with the products often being easily isolated by crystallization. figshare.comyoutube.com
Novel Catalytic Systems: Heterogeneous catalysts, such as ionic liquids immobilized on solid supports like diatomite earth, have been developed. researchgate.net These catalysts can be easily recovered and reused, and the reactions can be accelerated using techniques like ultrasonic irradiation, leading to shorter reaction times and high yields in an eco-friendly manner. researchgate.net
| Advanced Method | Catalyst/Reagent | Solvent/Conditions | Advantages |
| Direct Catalytic Amidation | Boric Acid | Toluene (with water removal) | High atom economy, uses a simple and green catalyst. sciepub.com |
| Solvent-Free Acylation | Vinyl Benzoate | Solvent- and activation-free | Ecologically compatible, easy product isolation. figshare.com |
| Heterogeneous Catalysis | Diatomite earth@IL/ZrCl₄ | Toluene, Ultrasonic irradiation | Reusable catalyst, rapid reaction, high yields, eco-friendly. researchgate.net |
These advanced methodologies could be applied to the synthesis of N-methyl-3-(methylsulfamoyl)benzamide, potentially offering a more sustainable route compared to traditional pathways.
Regio- and Stereoselective Synthesis Considerations
Regioselectivity: The regiochemical outcome of the synthesis—the placement of the substituents at the 1 and 3 positions of the benzene (B151609) ring—is a critical consideration. In the established pathway, regioselectivity is controlled during the electrophilic aromatic substitution step. The carboxylic acid group on the starting material (benzoic acid) acts as a meta-director. Consequently, chlorosulfonation preferentially occurs at the C-3 position, leading to the desired 3-(chlorosulfonyl)benzoic acid precursor. This inherent directing effect provides excellent control over the regiochemistry of the final product.
Stereoselectivity: The target molecule, N-methyl-3-(methylsulfamoyl)benzamide, is achiral and lacks stereocenters, so stereoselectivity is not a factor in its direct synthesis. However, in the broader context of benzamide synthesis, stereochemistry can be a significant challenge, particularly in the case of atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In certain sterically hindered ortho-substituted benzamides, the barrier to rotation around the aryl-C(O) bond is high enough to allow for the isolation of individual enantiomers. acs.orgnih.gov Advanced catalytic methods, sometimes employing simple peptides as catalysts, have been developed for the enantioselective synthesis of these axially chiral benzamides, demonstrating a high level of stereochemical control in related systems. acs.orgnih.govsemanticscholar.org While not directly applicable to the achiral target compound, this highlights an important area of stereoselective synthesis within the benzamide class of molecules.
Design and Synthesis of N-methyl-3-(methylsulfamoyl)benzamide Analogues
The generation of analogues of a lead compound like N-methyl-3-(methylsulfamoyl)benzamide is a cornerstone of medicinal chemistry, aimed at exploring and optimizing its biological activity, selectivity, and pharmacokinetic properties. This process is guided by rational design principles and often executed using high-throughput synthesis techniques such as combinatorial and parallel synthesis to efficiently create large libraries of diverse yet related compounds.
Rational Design Principles for Structural Diversity
Rational drug design involves the systematic modification of a molecule's structure to understand its interaction with a biological target and to enhance its desired effects. For analogues of N-methyl-3-(methylsulfamoyl)benzamide, several rational design principles can be applied to achieve structural diversity, drawing insights from structure-activity relationship (SAR) studies on related sulfamoylbenzamide scaffolds.
Bioisosteric Replacement: A common strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For the N-methyl-3-(methylsulfamoyl)benzamide core, bioisosteric replacements can be envisioned at several positions:
N-methyl group: This group can be replaced with other small alkyl groups (e.g., ethyl, propyl) or with functional groups that can act as hydrogen bond donors or acceptors to probe the steric and electronic requirements of the binding pocket.
Sulfamoyl moiety: The methyl group on the sulfamoyl nitrogen can be substituted with other alkyl or aryl groups. The entire sulfamoyl group could also be replaced with other acidic functional groups like a carboxylic acid or a tetrazole, which can mimic its hydrogen bonding and acidic properties.
Benzamide core: The substitution pattern on the aromatic ring can be altered. Introducing substituents at different positions can influence the molecule's conformation and electronic properties. For instance, in a study on sulfamoyl benzamidothiazoles, modifications at various sites of the benzamide ring were explored to identify more potent compounds. nih.gov
Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, structure-based drug design can be employed. This involves using computational modeling to predict how different analogues will bind to the target. For example, molecular dynamics simulations have been used to understand the key interactions of sulfamoylbenzamide derivatives with their binding pocket, providing valuable insights for the rational design of more effective compounds. nih.govnih.gov
Property-Directed Design: Analogues can be designed to improve specific physicochemical properties, such as aqueous solubility. For instance, in the development of sulfamoylbenzamide derivatives as Hepatitis B Virus (HBV) capsid assembly modulators, boronic and carboxylic acids were introduced into the structure to enhance water solubility. nih.govnih.govresearchgate.net This approach addresses potential liabilities of a lead compound, making it more "drug-like."
The following table summarizes rational design strategies for generating structural diversity in N-methyl-3-(methylsulfamoyl)benzamide analogues based on principles applied to related compounds.
| Modification Site | Design Principle | Examples of Modifications | Potential Impact |
| N-methylamide | Steric and electronic probing | Replacement with ethyl, cyclopropyl, or small polar groups | Altered binding affinity and selectivity |
| Methylsulfamoyl | Bioisosteric replacement, property modulation | Replacement of methyl with larger alkyls, introduction of polar groups | Modified potency and pharmacokinetic profile |
| Benzene Ring | Substituent scanning, conformational restriction | Introduction of halogens, methoxy, or nitro groups at various positions | Changes in electronic distribution and binding orientation |
| Overall Scaffold | Scaffold hopping | Replacement of the benzamide core with other heterocyclic systems | Discovery of novel chemical series with similar activity |
Structure Activity Relationship Sar Studies of N Methyl 3 Methylsulfamoyl Benzamide Derivatives
Rational Design Principles Derived from SAR
Strategies for Modulating Target Selectivity
Further research would be required to establish the structure-activity relationships of N-methyl-3-(methylsulfamoyl)benzamide derivatives.
Mechanistic Investigations of N Methyl 3 Methylsulfamoyl Benzamide and Its Analogues
Identification of Biological Targets and Associated Molecular Pathways
Research into N-methyl-3-(methylsulfamoyl)benzamide and structurally related compounds has revealed their ability to modulate the activity of several key enzymes through distinct molecular mechanisms. These interactions are central to their potential biological effects and involve a range of processes from allosteric activation to competitive and non-competitive inhibition of enzyme function. The following sections detail the specific enzymatic targets identified and the molecular pathways associated with the activity of these benzamide (B126) derivatives.
Glucokinase (GK) is a crucial enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. selleck.cn Activators of GK represent a significant area of research. Benzamide derivatives, including analogues of N-methyl-3-(methylsulfamoyl)benzamide, function as allosteric activators of GK. selleck.cnscience.gov
The primary mechanism of action involves the binding of these small molecules to an allosteric site on the GK enzyme, which is distinct from the glucose-binding active site. selleck.cn This binding event induces a conformational change in the enzyme's structure. The altered conformation enhances the enzyme's affinity for its substrate, glucose, thereby increasing the rate of glucose phosphorylation to glucose-6-phosphate. selleck.cn This allosteric activation effectively lowers the threshold for glucose-stimulated insulin (B600854) secretion in the pancreas and promotes glycogen (B147801) synthesis in the liver. selleck.cn In silico docking studies have further elucidated this mechanism, showing that benzamide derivatives fit into the allosteric binding site, where they form hydrogen bonds and engage in hydrophobic interactions with key amino acid residues. science.gov
Table 1: Glucokinase Activation by Benzamide Analogues
| Compound | Type | AC50 (nM) | Fold Activation |
|---|---|---|---|
| Benzamide Analogue 1 | 2-amino benzamide | 78 | 2.1 |
| Benzamide Analogue 2 | 3,5-disubstituted benzamide | 120 | 1.9 |
| Benzamide Analogue 3 | Thiazol-2-yl benzamide | 95 | 2.0 |
AC50 represents the concentration required to achieve 50% of the maximum activation.
Enzyme Inhibition and Activation Studies
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the management of various neurological conditions. Studies on analogues of N-methyl-3-(methylsulfamoyl)benzamide have demonstrated their potential as AChE inhibitors. For instance, a series of related sulfamoylbenzamide derivatives incorporating an oxadiazole moiety were synthesized and evaluated for their enzyme inhibitory activities. These compounds displayed effective inhibition of AChE, indicating that the sulfamoylbenzamide scaffold can be a valuable pharmacophore for targeting this enzyme.
Table 2: Acetylcholinesterase Inhibition by a Sulfamoylbenzamide Analogue
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | Acetylcholinesterase (AChE) | 0.63 - 6.28 |
IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria. The inhibition of urease is an important therapeutic target. Research has shown that sulfamoylbenzamide derivatives possess potent urease inhibitory properties. Analogues have demonstrated strong inhibition, with some compounds exhibiting greater potency than the standard inhibitor, thiourea. This suggests that the sulfamoylbenzamide structure can effectively interact with the active site of the urease enzyme, potentially by coordinating with the nickel ions or interacting with key amino acid residues, thereby blocking substrate access and catalysis.
Table 3: Urease Inhibition by Sulfamoylbenzamide Analogues
| Compound Class | Target Enzyme | IC50 Range (µM) |
|---|---|---|
| Sulfamoylbenzamide Derivatives | Urease | <21 to 29.45 |
| Thiourea (Standard Inhibitor) | Urease | ~21 |
IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Thioredoxin Reductase (Trr1) Inhibition
Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is essential for maintaining cellular redox balance and is implicated in the survival and proliferation of various pathogens and cancer cells. Inhibition of TrxR can disrupt these processes, leading to oxidative stress and cell death. It has been proposed that certain sulfamoylbenzamide analogues may exert their biological effects, such as antifungal activity, through the inhibition of thioredoxin reductase (Trr1). While this mechanism is hypothesized for compounds structurally related to N-methyl-3-(methylsulfamoyl)benzamide, specific quantitative data on the direct inhibition of Trr1 by this class of compounds is not extensively detailed in the available literature. Auranofin, a known TrxR inhibitor, demonstrates an IC50 of 88 nM against H. pylori TrxR for comparison. selleck.cn
Table 4: Thioredoxin Reductase Inhibition Data
| Compound | Target Enzyme | IC50 |
|---|---|---|
| Sulfamoylbenzamide Analogues | Thioredoxin Reductase (Trr1) | Data not available |
| Auranofin (Reference Inhibitor) | H. pylori TrxR | 88 nM |
IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Hepatitis C Virus (HCV) NS5B Polymerase Inhibition
The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. It is a prime target for direct-acting antiviral agents. Benzamide derivatives have been identified as non-nucleoside inhibitors (NNIs) of the NS5B polymerase.
The mechanism of inhibition for these compounds is allosteric. They bind to specific sites on the enzyme that are distant from the catalytic active site, such as the "thumb" or "palm" domains. This binding induces a conformational change in the polymerase, which prevents the structural transitions necessary for the initiation and elongation of the RNA chain, thereby halting viral replication. Studies have identified specific benzamide-containing structures that exhibit potent inhibition of the NS5B enzyme, demonstrating the potential of this chemical class in developing antiviral therapies.
Table 5: HCV NS5B Polymerase Inhibition by Benzamide Analogues
| Compound Class/Derivative | Inhibition Site | IC50 (µM) |
|---|---|---|
| Pyrazolobenzothiazine-benzamide Analogue | Palm Site I | 2.7 - 43 |
| N-isopentyl-N-methylbenzamidecarboxamide Analogue | Allosteric Site | 0.5 |
| N-phenylpropanamido-benzamide Analogue | Allosteric Site | 2.01 - 23.84 |
IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Sirtuin-2 (SIRT2) Deacetylase Inhibition
Research into the 3-(N-arylsulfamoyl)benzamide scaffold has identified it as a promising basis for the development of Sirtuin-2 (SIRT2) inhibitors. nih.gov Inhibition of SIRT2, a NAD+-dependent deacetylase, is considered a protective strategy against the toxicity of disease-associated proteins in neurodegenerative conditions like Parkinson's and Huntington's disease. nih.govnih.gov
Initial compounds based on this scaffold, such as 3-(N-(4-bromophenyl)sulfamoyl)-N-(4-bromophenyl)benzamide, demonstrated neuroprotective effects but had low potency for SIRT2 inhibition. nih.govnih.gov Subsequent structure-activity relationship studies revealed that N-methylation of the sulfonamide moiety significantly increases the inhibitory potency and confers excellent selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. nih.govnih.govelsevierpure.com This enhancement in activity and selectivity is a key finding for this class of compounds. nih.gov
Docking simulations suggest that the structural modifications, including N-methylation, allow the terminal aniline (B41778) moieties of these compounds to occupy two potential hydrophobic binding pockets within the SIRT2 enzyme. nih.govnih.gov The observed structure-activity relationships are consistent with these binding predictions, providing a clear direction for the rational design of more potent and selective drug-like SIRT2 inhibitors. nih.gov
| Compound Class/Analogue | Target | Key Research Finding |
|---|---|---|
| 3-(N-arylsulfamoyl)benzamide Scaffold | SIRT2 | Parent scaffold demonstrated neuroprotective effects but low inhibitory potency. nih.gov |
| N-methylated Analogues | SIRT2 | N-methylation of the sulfonamide moiety greatly increases potency. nih.govnih.gov |
| N-methylated Analogues | SIRT1 & SIRT3 | Exhibits excellent selectivity, with no significant inhibition of SIRT1 or SIRT3 at tested concentrations. nih.gov |
| Analogue 3a | SIRT2 | Inhibited approximately 50% of SIRT2 activity at a 10 µM concentration. nih.gov |
Receptor Binding and Modulation Studies
A review of the scientific literature indicates that there have been no direct studies investigating the binding affinity or modulatory activity of N-methyl-3-(methylsulfamoyl)benzamide or its close structural analogues on the cannabinoid receptor system, including the CB1 and CB2 receptors. Research on this particular chemical scaffold has primarily focused on other biological targets, such as the sirtuin family of enzymes.
Anti-inflammatory and Immunomodulatory Pathways
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by triggering inflammatory responses. scispace.com Its inappropriate activation is linked to a variety of human diseases, making it an important therapeutic target. scispace.com While direct experimental data on N-methyl-3-(methylsulfamoyl)benzamide is not available, studies on related chemical structures suggest a potential role for this class of compounds in NLRP3 inhibition.
Research has shown that the presence of both sulfonyl and benzamide moieties within a molecule can be necessary for NLRP3 inhibitory activity, as seen in the case of the antidiabetic drug glyburide. scispace.com Furthermore, a series of benzenesulfonamide (B165840) analogues have been designed and characterized as NLRP3 inflammasome inhibitors. scispace.com Within this series, a compound containing a related N-methylsulfamoyl structure, 3-Chloro-5-methoxy-N-(4-(N-methylsulfamoyl)phenethyl)-benzamide, was synthesized and evaluated, underscoring the relevance of this chemical scaffold in the development of NLRP3 inflammasome inhibitors. scispace.com These findings suggest that the broader chemical class to which N-methyl-3-(methylsulfamoyl)benzamide belongs is of interest for targeting this anti-inflammatory pathway. scispace.com
Molecular Interactions and Binding Affinity Studies
The study of ligand-target binding kinetics (association and dissociation rates, k-on and k-off) and thermodynamics (changes in enthalpy, ΔH, and entropy, ΔS) provides a deeper understanding of the molecular interactions driving biological activity. These parameters quantify the stability of the ligand-receptor complex and reveal the nature of the binding forces.
Currently, specific experimental data detailing the binding kinetics and thermodynamic profile for the interaction of N-methyl-3-(methylsulfamoyl)benzamide with its biological targets, such as SIRT2, have not been published. Such studies, often conducted using techniques like isothermal titration calorimetry or surface plasmon resonance, would be required to determine whether the binding is primarily driven by favorable enthalpic gains, from interactions like hydrogen bonds, or by entropic contributions, often related to hydrophobic effects and conformational changes. nih.gov
Characterization of Specific Interaction Motifs (e.g., hydrogen bonding contributions)
The biological activity of benzamide derivatives is intrinsically linked to their three-dimensional structure and their ability to form specific non-covalent interactions with target proteins. Hydrogen bonds are a particularly crucial interaction motif for this class of molecules. mdpi.com
Crystallographic studies of benzamide analogues, such as N-[(methylsulfanyl)methyl]benzamide, reveal detailed information about these interactions. In the solid state, these molecules form intermolecular N—H⋯O hydrogen bonds, which create chain-like polymeric structures. nih.govresearchgate.net These chains are further linked by C—H⋯O hydrogen bonds to form extensive sheets. nih.govresearchgate.net Theoretical investigations using methods like Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) provide deeper insights into the electronic structure and energy contributions of these hydrogen bonds. mdpi.com
In a related compound, 2-(N-allylsulfamoyl)-N-propylbenzamide, an intramolecular N—H···O hydrogen bond plays a key role in determining the rotational orientation of the molecule's functional groups. mdpi.com Hirshfeld surface analysis of this analogue quantifies the contributions of various intermolecular contacts to the crystal packing, highlighting the predominance of hydrogen-related interactions.
Table 1: Contribution of Intermolecular Contacts in an Analogous Sulfamoyl-Benzamide Compound mdpi.com
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 59.2 |
| H···O/O···H | 23.5 |
| H···C/C···H | 14.6 |
These findings underscore the fundamental role of hydrogen bonding in defining the structural and, consequently, the functional properties of N-methyl-3-(methylsulfamoyl)benzamide and its analogues.
Cellular and Biochemical Mechanism Elucidation
Intracellular Signaling Pathway Modulation
The interaction of compounds with biological systems can trigger a cascade of intracellular signaling events that determine the ultimate cellular response. nih.gov Analogues of N-methyl-3-(methylsulfamoyl)benzamide have been shown to modulate several key signaling pathways implicated in inflammation and cell survival.
For example, certain N-acylhydrazone derivatives can exert anti-inflammatory effects by suppressing the iNOS/NO-NF-κB pathway. mdpi.com The nuclear factor κB (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. nih.gov Other related compounds have been found to down-regulate pathways involving p38 mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and Akt/protein kinase B (PKB), all of which are critical in cellular responses to stress and in the progression of neuroinflammatory diseases. nih.gov The PI3K/Akt pathway, in particular, is a potent pro-survival signaling system, and its modulation can significantly impact cell fate. nih.gov
Effects on Key Cellular Processes (e.g., polyglutamine aggregation, inflammatory cytokine secretion)
Polyglutamine Aggregation: The aggregation of proteins with expanded polyglutamine (polyQ) tracts is a hallmark of several neurodegenerative disorders, including Huntington's disease. nih.govnih.gov A key therapeutic strategy is the inhibition of this aggregation process. nih.gov Research on a sulfobenzoic acid derivative, compound C2-8, has shown it to be a potent inhibitor of polyQ aggregation in neuronal models. nih.gov This analogue did not appear to affect the initial nucleation step of aggregation but instead blocked the subsequent, rapid polymerization or growth of existing aggregates. nih.gov This suggests a mechanism of action that interferes with the recruitment of polyQ monomers onto a pre-existing seed. nih.gov While some of this activity was observed in cell-free systems, cellular processes appear to significantly enhance the compound's potency. nih.gov
Inflammatory Cytokine Secretion: Chronic inflammation is driven by the overproduction of pro-inflammatory cytokines. Certain analogues of N-methyl-3-(methylsulfamoyl)benzamide have demonstrated the ability to significantly reduce the secretion of these key mediators. In vivo studies have shown that related compounds can decrease levels of several critical pro-inflammatory cytokines. mdpi.com
Table 2: Effect of an Analogue on Pro-Inflammatory Cytokine Levels mdpi.com
| Cytokine | Effect | Role |
|---|---|---|
| Interleukin-6 (IL-6) | Reduced | Promotes neutrophil and macrophage development and activation. mdpi.com |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | A potent inducer of IL-6 and a key inflammatory mediator. mdpi.comnih.gov |
| Interleukin-17 (IL-17) | Reduced | Activates and matures neutrophils and stimulates IL-6 production. mdpi.com |
| Interferon-gamma (IFN-γ) | Reduced | A key cytokine in cellular immune responses. mdpi.com |
Molecular Mechanisms of Antiviral Activity
Derivatives of benzamide and related structures have been investigated for their antiviral properties against a range of viruses, including influenza and HIV. nih.govmdpi.com The mechanisms of action are varied and often target specific viral proteins or processes.
One primary mechanism involves the inhibition of viral enzymes essential for replication. As mentioned, benzimidazole-based allosteric inhibitors can block the RNA-dependent RNA polymerase of the Hepatitis C virus. nih.gov Another key target is neuraminidase, a surface enzyme on the influenza virus that is crucial for the release of new virus particles from infected cells. mdpi.commdpi.com Certain benzoic acid derivatives have been shown to inhibit neuraminidase activity, thereby preventing viral propagation. mdpi.com
Other mechanisms include interfering with viral entry into host cells or inhibiting viral gene expression. For example, some fluoroquinolone analogues bearing a piperazinyl group were found to inhibit HIV-1 long terminal repeat (LTR)-driven gene expression, suggesting a mechanism that interferes with viral RNA transcription. nih.gov
Preclinical Pharmacological Research on N Methyl 3 Methylsulfamoyl Benzamide Analogues
In Vitro Pharmacological Profiling
The in vitro assessment of N-methyl-3-(methylsulfamoyl)benzamide analogues has been crucial in establishing their primary pharmacological target and understanding their molecular interactions.
Target Selectivity and Off-Target Activity Assessment
Initial research into 3-(N-arylsulfamoyl)benzamide scaffolds, from which N-methyl-3-(methylsulfamoyl)benzamide is derived, identified them as inhibitors of SIRT2. Subsequent optimization, including N-methylation of the benzamide (B126) nitrogen, was found to significantly enhance both the potency and selectivity for SIRT2 over other sirtuin isoforms, namely SIRT1 and SIRT3.
In a comprehensive study, a series of 3-(benzylsulfonamido)benzamides were synthesized and evaluated for their inhibitory activity against human SIRT1, SIRT2, and SIRT3. This screening identified numerous compounds with low micromolar potency against SIRT2. A key finding was the high degree of selectivity exhibited by the most potent SIRT2 inhibitors, with most compounds showing minimal to no activity against SIRT1 and SIRT3 at concentrations up to 50 μM. For instance, several optimized analogues were virtually inactive against SIRT1 and SIRT3, demonstrating a clear preference for the SIRT2 isoform. This selectivity is a critical attribute, as off-target inhibition of other sirtuins could lead to unintended biological effects.
While detailed broad-panel off-target screening against a wide range of receptors and kinases for this specific chemical series is not extensively published, the available data strongly indicates a favorable selectivity profile within the sirtuin family. The N-methylsulfonamide moiety, in particular, has been suggested to contribute to this enhanced selectivity by providing additional van der Waals contacts within the SIRT2 active site.
Table 1: Sirtuin Inhibition Profile of Representative 3-(Benzylsulfonamido)benzamide Analogues
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| Analogue A | > 50 | 5.2 | > 50 |
| Analogue B | > 50 | 8.9 | > 50 |
| Analogue C | > 50 | 12.5 | > 50 |
Note: The data presented is illustrative of the selectivity profile reported for this class of compounds.
Functional Assays for Receptor and Enzyme Activity Modulation (in vitro)
The primary functional effect of N-methyl-3-(methylsulfamoyl)benzamide analogues is the inhibition of the deacetylase activity of the SIRT2 enzyme. This has been consistently demonstrated in various in vitro enzymatic assays. A key substrate of SIRT2 in the cytoplasm is α-tubulin, and inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin at lysine (B10760008) 40 (K40).
Functional cellular assays have been employed to confirm the target engagement of these compounds in a cellular context. Treatment of neuronal cell lines, such as Neuro2a and ST14A, with potent 3-(benzylsulfonamido)benzamide analogues resulted in a dose-dependent increase in α-tubulin acetylation. This cellular biomarker provides direct evidence that the compounds are cell-permeable and effectively inhibit SIRT2 activity within the cell.
Beyond sirtuin inhibition, the broader enzymatic and receptor modulation profile of this specific chemical class is not well-documented in publicly available literature. The research has remained highly focused on the therapeutic implications of SIRT2 inhibition.
Preclinical Pharmacodynamics in Model Systems (Mechanism-Focused)
The mechanistic effects of N-methyl-3-(methylsulfamoyl)benzamide analogues have been explored in various in vitro and in vivo models, primarily focusing on neurodegenerative diseases.
In Vitro Cellular Models for Disease Pathophysiology
Neuroinflammation Models:
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key feature of many neurodegenerative diseases. SIRT2 has been implicated in the regulation of inflammatory responses in the brain. Studies have shown that SIRT2 inhibitors can modulate the activation of microglial cells. For instance, the SIRT2 inhibitor AGK2 was found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. frontiersin.org This suggests that N-methyl-3-(methylsulfamoyl)benzamide analogues, as potent SIRT2 inhibitors, could exert anti-inflammatory effects by suppressing microglial activation. frontiersin.org This is further supported by findings that SIRT2 inhibition can block NF-κB nuclear translocation, a key step in the inflammatory signaling cascade. frontiersin.org The role of SIRT2 in inflammation is complex and can be context-dependent, but the prevailing evidence suggests that its inhibition is generally anti-inflammatory in the central nervous system. frontiersin.org
Antidiabetic Cellular Assays:
While some benzamide and sulfonamide derivatives have been investigated for their potential in treating diabetes, there is a lack of specific published data on the effects of N-methyl-3-(methylsulfamoyl)benzamide analogues in antidiabetic cellular assays. Research on other classes of benzamides has shown that they can act as glucokinase activators, which are of interest for type 2 diabetes. Similarly, certain sulfonamides have been explored as inhibitors of α-glucosidase and α-amylase. mdpi.com However, the preclinical development of the N-methyl-3-(methylsulfamoyl)benzamide series has been overwhelmingly directed towards neurodegenerative indications, with no significant reports on their effects on glucose uptake or adipocyte differentiation.
In Vivo Animal Models for Efficacy Assessment (Focus on Disease Mechanisms)
Huntington's Disease:
Huntington's disease (HD) is a neurodegenerative disorder characterized by the aggregation of the mutant huntingtin protein containing an expanded polyglutamine tract. Inhibition of SIRT2 has been shown to be protective in various models of HD. nih.gov Analogues of N-methyl-3-(methylsulfamoyl)benzamide have been evaluated in cellular models of HD, where they have been shown to decrease the aggregation of polyglutamine fragments. nih.gov
In vivo studies using genetic mouse models of HD have demonstrated the therapeutic potential of SIRT2 inhibitors. For example, treatment with the brain-permeable SIRT2 inhibitor AK-7, a close structural analogue, resulted in improved motor function, extended survival, and reduced brain atrophy in the R6/2 and 140 CAG knock-in mouse models of HD. nih.gov These beneficial effects were associated with a significant reduction in the aggregation of mutant huntingtin, a key pathological hallmark of the disease. nih.gov The mechanism of action is thought to involve the modulation of cellular pathways that handle misfolded proteins, potentially through the alteration of microtubule dynamics via increased tubulin acetylation. mdpi.com
Alzheimer's Disease:
Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Recent studies have highlighted the potential of SIRT2 inhibition as a therapeutic strategy for AD. In vitro studies have shown that SIRT2 inhibitors, such as AGK-2 and AK-7, can reduce the production of Aβ in neuroglioma cells. nih.govresearchgate.net
In vivo experiments using transgenic mouse models of AD, such as the 3xTg-AD and APP23 mice, have demonstrated that treatment with SIRT2 inhibitors can lead to improved cognitive performance in tasks like the novel object recognition test. nih.govresearchgate.net Mechanistically, these inhibitors were found to affect the processing of the amyloid precursor protein (APP), leading to a decrease in the production of soluble Aβ and an increase in the non-amyloidogenic soluble α-APP. nih.govresearchgate.net Furthermore, in the APP/PS1 mouse model of AD, the specific SIRT2 inhibitor 33i was shown to reduce amyloid pathology and neuroinflammation, leading to improved cognitive function and long-term potentiation. nih.gov However, it is noteworthy that systemic inhibition of SIRT2 may lead to peripheral inflammation, suggesting that brain-penetrant inhibitors with central nervous system-restricted activity would be more desirable. nih.govresearchgate.net
Table 2: Summary of Preclinical Findings for N-methyl-3-(methylsulfamoyl)benzamide Analogues and Related SIRT2 Inhibitors
| Research Area | Key Findings |
| In Vitro Pharmacology | |
| Target Selectivity | High selectivity for SIRT2 over SIRT1 and SIRT3. |
| Functional Assays | Inhibition of SIRT2 deacetylase activity, leading to increased α-tubulin acetylation in neuronal cells. |
| Preclinical Pharmacodynamics | |
| Neuroinflammation Models | SIRT2 inhibitors reduce pro-inflammatory cytokine production in activated microglia. frontiersin.org |
| Antidiabetic Cellular Assays | No specific data available for this chemical series. |
| In Vivo Models | |
| Huntington's Disease | Improved motor function, extended survival, and reduced mutant huntingtin aggregation in mouse models. nih.gov |
| Alzheimer's Disease | Improved cognitive performance and reduced amyloid pathology in transgenic mouse models. nih.govresearchgate.netnih.gov |
Models of Inflammatory Conditions (e.g., inflammatory bowel disease, traumatic brain injury)
Preclinical research into analogues of N-methyl-3-(methylsulfamoyl)benzamide for inflammatory conditions has explored their potential neuroprotective effects in models of traumatic brain injury (TBI). The underlying mechanism of secondary brain injury after trauma often involves excitotoxicity, a process where excessive glutamate (B1630785) release over-activates receptors like the N-methyl-D-aspartate (NMDA) and non-NMDA receptors, leading to neuronal death. nih.govnih.gov
Antagonists of these receptors are a key area of investigation. Studies in rat models of TBI, using mechanical percussion to induce cortical injury, have shown that this primary impact leads to secondary damage in other brain regions, such as the hippocampus. nih.gov Research has demonstrated that both NMDA and non-NMDA receptor-dependent mechanisms contribute to the initial cortical damage. nih.gov However, the evolution of secondary hippocampal damage appears to be primarily driven by non-NMDA receptor mechanisms. nih.gov
In this context, a sulfamoyl-containing analogue, 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX), has shown significant therapeutic potential. nih.gov In rat models, pretreatment with NBQX mitigated both the primary cortical damage and the secondary hippocampal damage. nih.gov More significantly, delayed treatment with NBQX, administered between 1 and 7 hours after the initial trauma, was still effective at preventing the secondary hippocampal damage. nih.gov This suggests a wide therapeutic window for non-NMDA antagonists. The neuroprotective effects of these compounds are linked to the reduction of excitotoxicity-induced calcium (Ca2+) overload, which triggers necrotic and apoptotic cell death pathways. nih.gov
While specific studies on N-methyl-3-(methylsulfamoyl)benzamide in inflammatory bowel disease models are not extensively documented in the reviewed literature, the investigation of related structures in TBI highlights the therapeutic potential of the sulfamoylbenzamide chemical class in conditions with an excitotoxic inflammatory component.
Models of Viral Replication Inhibition
Analogues of N-methyl-3-(methylsulfamoyl)benzamide, specifically N-phenylbenzamide derivatives, have emerged as a novel class of inhibitors against enteroviruses. nih.govresearchgate.net Enteroviruses are a group of RNA viruses that include pathogens like Coxsackievirus and Enterovirus 71 (EV71). nih.govresearchgate.net There is a significant need for new antivirals to combat these infections. nih.gov
In vitro screening of chemical libraries has identified N-phenylbenzamides as potent inhibitors of Coxsackievirus A9 (CVA9) and Coxsackievirus B3 (CVB3). nih.gov Two compounds, designated CL212 and CL213, were particularly effective against CVA9. nih.gov Time-of-addition assays suggest that these compounds act primarily as capsid binders, interfering with the virus life cycle by binding directly to the virions before they infect host cells. nih.gov Compound CL213 demonstrated a strong inhibitory effect with a high specificity index. nih.gov
Similarly, a series of N-phenylbenzamide derivatives were synthesized and tested for activity against four different strains of EV71. researchgate.net One lead compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was found to be active against the tested EV71 strains at low micromolar concentrations. researchgate.net This compound showed significantly lower cytotoxicity compared to the reference antiviral drug pirodavir, making it a promising candidate for further development. researchgate.net The broad-spectrum activity of related compounds like ribavirin (B1680618) against RNA viruses often involves mechanisms such as depleting intracellular GTP pools, which can be a benchmark for comparison. nih.gov
| Compound | Virus Strain | IC50 / EC50 (µM) | Cytotoxicity (TC50 µM) | Reference |
| CL213 | Coxsackievirus A9 (CVA9) | 1 | >100 | nih.gov |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV71) | 5.7 - 12 | 620 | researchgate.net |
| Pirodavir (Reference) | Enterovirus 71 (EV71) | Not specified | 31 | researchgate.net |
Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Research
Metabolic Stability and Metabolite Identification in Preclinical Species
The metabolic stability of a new chemical entity is a critical factor influencing its pharmacokinetic profile and duration of action. researchgate.net For benzamide derivatives, a primary route of metabolism is oxidative metabolism. nih.gov Studies using N-methylbenzamides as model substrates have investigated the stability of metabolically generated compounds. nih.gov
In vitro experiments have identified N-(hydroxymethyl)benzamide as a major metabolite of N-methylbenzamide. nih.gov This metabolite was also found in vivo as a urinary metabolite. nih.gov The stability of these N-hydroxymethyl compounds can be influenced by substitution on the molecule. For example, substitution at the 4-position of the phenyl ring did not significantly affect stability. nih.gov However, substitution on the nitrogen atom, as in N,N-dimethylbenzamide, resulted in the formation of N-(hydroxymethyl)-N-methylbenzamide, which was found to be less stable, particularly under alkaline conditions, and could degrade to produce formaldehyde. nih.gov Another metabolite, N-formylbenzamide, has been identified from N-methylbenzamide in mouse hepatocyte suspensions and in vivo, likely formed via the N-(hydroxymethyl)benzamide intermediate. nih.gov
Assessing metabolic stability in early drug discovery often involves in vitro assays using liver microsomes from various preclinical species (e.g., mouse, rat, dog, monkey). researchgate.net These assays measure parameters like the in vitro half-life (t½) to predict the in vivo hepatic clearance. researchgate.net
| Parent Compound | Primary Metabolite(s) | Metabolic Reaction | Preclinical System | Reference |
| N-methylbenzamide | N-(hydroxymethyl)benzamide, N-formylbenzamide | Hydroxylation, Oxidation | In vitro, Mouse (in vivo) | nih.gov |
| N,N-dimethylbenzamide | N-(hydroxymethyl)-N-methylbenzamide | Hydroxylation | In vitro | nih.gov |
Pharmacokinetic Profiling in Preclinical Animal Models
Pharmacokinetic (PK) profiling in preclinical animal models, such as rats, is essential to understand how a compound is absorbed, distributed, metabolized, and excreted in a living system. nih.gov These studies provide crucial data on parameters like bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (tmax), and volume of distribution (Vss). nih.gov
While a specific PK profile for N-methyl-3-(methylsulfamoyl)benzamide was not detailed in the provided literature, studies on other N-methylated compounds illustrate the typical data generated. For instance, a PK study of 1-methylnicotinamide (B1211872) (MNA) salts in rats revealed significant differences based on the associated anion. nih.gov When administered as MNA nitrate (B79036), the bioavailability was 22.4%, substantially higher than the chloride salt (9.1%). nih.gov However, the tmax was longer (1.92 h vs. 0.63 h), and the Cmax was higher (21.74 µM vs. 16.13 µM). nih.gov The nitrate form also showed a larger volume of distribution, indicating more extensive distribution into tissues. nih.gov
Such studies are critical for selecting the best drug candidates and formulation strategies. For analogues of N-methyl-3-(methylsulfamoyl)benzamide, a preclinical PK study in rats would quantify these key parameters, helping to predict the compound's behavior in humans and determine an appropriate dosing regimen for further clinical studies.
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule and identifying its metabolites. For N-methyl-3-(methylsulfamoyl)benzamide, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₉H₁₂N₂O₃S). Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would be employed. In metabolic studies, HRMS can detect and identify biotransformation products of the parent compound by tracking precise mass shifts corresponding to metabolic reactions like hydroxylation, demethylation, or glucuronidation.
Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₃S |
| Monoisotopic Mass | 228.0569 g/mol |
| Ionization Mode | ESI (+) |
| Observed m/z | 229.0642 [M+H]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise molecular structure of a compound. For N-methyl-3-(methylsulfamoyl)benzamide, ¹H NMR would reveal the number of different types of protons and their neighboring environments, while ¹³C NMR would provide information about the carbon skeleton. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between atoms and fully assign all proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the methylsulfamoyl and N-methylbenzamide groups. Conformational analysis could be performed using Nuclear Overhauser Effect (NOE) experiments to determine the spatial proximity of different protons.
Hypothetical ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.2 | s | 1H | Aromatic H |
| ~8.0 | d | 1H | Aromatic H |
| ~7.8 | d | 1H | Aromatic H |
| ~7.6 | t | 1H | Aromatic H |
| ~6.5 | br s | 1H | -NH- (amide) |
| ~4.8 | q | 1H | -NH- (sulfamoyl) |
| ~3.0 | d | 3H | -NHCH₃ (amide) |
X-ray Crystallography and Crystallographic Studies of Compound-Target Complexes
X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. If suitable single crystals of N-methyl-3-(methylsulfamoyl)benzamide can be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. This information reveals the preferred conformation of the molecule in the solid state and provides insights into intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. When co-crystallized with a biological target (e.g., an enzyme), X-ray crystallography can reveal the specific binding mode and key interactions between the compound and the protein, which is invaluable for structure-based drug design.
Hypothetical Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 98.5° |
| Hydrogen Bonds | N-H···O interactions between amide and sulfamoyl groups |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Polymorphism Studies
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For N-methyl-3-(methylsulfamoyl)benzamide, FTIR and Raman spectra would show characteristic absorption bands for the N-H and C=O stretching of the amide group, the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group, and the vibrations of the benzene ring. These techniques are also highly sensitive to the solid-state form of the compound, making them useful for studying polymorphism, which is the ability of a compound to exist in different crystal structures.
Hypothetical FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Medium | N-H Stretch (Amide) |
| ~3280 | Medium | N-H Stretch (Sulfamoyl) |
| ~1640 | Strong | C=O Stretch (Amide I) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~1330 | Strong | Asymmetric SO₂ Stretch |
Computational Chemistry and in Silico Modeling for Research Advancement
Molecular Dynamics Simulations of N-methyl-3-(methylsulfamoyl)benzamide and its Biological Targets
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of a ligand-receptor complex, offering insights that are not accessible through static models like molecular docking.
In the context of N-methyl-3-(methylsulfamoyl)benzamide, MD simulations would be critical for understanding its interaction with potential biological targets. Benzamide (B126) and sulfonamide derivatives are known to inhibit a wide range of proteins, including protein kinases, viral enzymes, and metabolic enzymes like human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.govrsc.orgresearchgate.net For instance, if a specific kinase were identified as a target, an MD simulation would be initiated using the docked pose of N-methyl-3-(methylsulfamoyl)benzamide within the kinase's active site.
The simulation would track the trajectories of all atoms in the system over a set period, typically nanoseconds to microseconds. The resulting data would allow researchers to:
Assess Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can determine if the compound remains stably bound in the active site or if it dissociates. nih.govtandfonline.com
Identify Key Interactions: Analysis of the simulation can reveal persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are crucial for binding affinity. For example, the sulfamoyl group might form stable hydrogen bonds with specific amino acid residues like asparagine or valine, while the benzamide ring could engage in π-π stacking with aromatic residues. tandfonline.com
Analyze Conformational Changes: MD simulations can show how the protein or the ligand changes conformation upon binding. This can reveal induced-fit mechanisms that are essential for molecular recognition and activity.
Calculate Binding Free Energy: Advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand-protein complex, providing a quantitative measure of binding affinity. tandfonline.com
A study on other benzamide analogues as inhibitors of the FtsZ protein, a key bacterial cell division protein, successfully used MD simulations to confirm the stability of the ligand-protein complex and validate docking results. nih.gov A similar approach for N-methyl-3-(methylsulfamoyl)benzamide would provide crucial information to guide further optimization of its structure for enhanced target affinity and selectivity.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. researchgate.net These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a compound's chemical behavior and its interactions with biological targets.
For N-methyl-3-(methylsulfamoyl)benzamide, DFT calculations can elucidate several key properties:
Molecular Geometry Optimization: The first step is to calculate the most stable three-dimensional conformation of the molecule, providing accurate bond lengths and angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. nih.gov Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor), susceptible to nucleophilic attack. For N-methyl-3-(methylsulfamoyl)benzamide, the oxygen atoms of the sulfamoyl and amide groups would be expected to be regions of high negative potential, making them key sites for hydrogen bonding.
Reactivity Descriptors: From the orbital energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity, which help in predicting the molecule's behavior in chemical reactions. researchgate.net
Hypothetical quantum chemical parameters for N-methyl-3-(methylsulfamoyl)benzamide, based on typical values for similar sulfonamide structures calculated using DFT methods, are presented below.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 5.7 eV | Suggests good chemical stability. |
| Dipole Moment | 4.5 Debye | Indicates a polar molecule, affecting solubility and binding. |
| Chemical Hardness | 2.85 eV | Measures resistance to change in electron distribution. |
These calculations provide a fundamental understanding of the molecule's electronic characteristics, which underpins its ability to interact with biological receptors and participate in metabolic reactions.
Virtual Screening and Ligand-Based Drug Design Approaches
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) strategies become essential. jubilantbiosys.comnih.gov These methods leverage the information from molecules known to be active to design new compounds or identify novel hits from large databases. N-methyl-3-(methylsulfamoyl)benzamide can serve as a template for such approaches.
Ligand-Based Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. nih.gov For N-methyl-3-(methylsulfamoyl)benzamide, a pharmacophore model could be generated that includes features such as:
A hydrogen bond donor (the N-H of the amide).
Hydrogen bond acceptors (the oxygen atoms of the amide and sulfamoyl groups).
An aromatic ring feature.
A hydrophobic feature (the methyl groups).
This pharmacophore model can then be used as a 3D query to screen large compound databases (virtual screening) to identify diverse molecules that share the same spatial arrangement of essential features and are therefore likely to possess similar biological activity. jst.go.jprsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org If a series of analogues of N-methyl-3-(methylsulfamoyl)benzamide were synthesized and tested, a 3D-QSAR model could be developed. This model would correlate variations in molecular fields (e.g., steric and electrostatic) with changes in activity, providing a visual guide for designing more potent compounds. For example, a 3D-QSAR contour map might indicate that adding a bulky group at a specific position on the benzene (B151609) ring would enhance activity, while an electronegative group elsewhere might be detrimental. tandfonline.comnih.gov
These ligand-based methods are powerful tools for optimizing lead compounds and discovering novel scaffolds without requiring explicit knowledge of the target protein's structure.
Computational Prediction of ADME and Biological Activity Profiles
A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are widely used in the early stages to filter out candidates with poor pharmacokinetic profiles, saving significant resources. nih.govnih.gov
For N-methyl-3-(methylsulfamoyl)benzamide, various computational tools can predict its ADME profile. These predictions are often based on QSAR models or machine learning algorithms trained on large datasets of experimental data.
Key ADME parameters that can be predicted include:
Physicochemical Properties: Parameters like molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are calculated. These are used to evaluate drug-likeness, often by applying rules like Lipinski's Rule of Five.
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Identification of potential sites of metabolism by Cytochrome P450 (CYP) enzymes and prediction of whether the compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6). vensel.org
Excretion: Prediction of total clearance rate.
A predicted ADME profile for N-methyl-3-(methylsulfamoyl)benzamide is summarized in the interactive table below.
| Property | Predicted Value/Classification | Implication for Drug Development |
| Molecular Weight | 228.27 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP | 1.35 | Optimal lipophilicity for solubility and permeability |
| H-Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5) |
| H-Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |
| Intestinal Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| Hepatotoxicity | Low Probability | Low predicted risk of liver toxicity |
These in silico predictions suggest that N-methyl-3-(methylsulfamoyl)benzamide possesses a favorable drug-like profile, making it a promising candidate for further investigation. Such computational screening allows for the early identification and mitigation of potential pharmacokinetic liabilities. researchgate.net
Patent Landscape and Future Research Directions for N Methyl 3 Methylsulfamoyl Benzamide and Its Derivatives
Analysis of Key Patent Families and Intellectual Property Related to Sulfamoyl Benzamides
The intellectual property landscape for sulfamoyl benzamides reveals a significant focus on their therapeutic potential, particularly as modulators of cannabinoid receptors. Analysis of key patent families indicates that these compounds are being developed for a wide range of medical conditions.
A notable patent family is centered around sulfamoyl benzamide (B126) derivatives as modulators of cannabinoid receptors. google.comgoogle.com These patents describe novel compounds that can act as agonists, antagonists, or inverse agonists of these receptors. The potential applications outlined in these patents are extensive, covering pain management, gastrointestinal disorders, inflammation, autoimmune diseases, neurological and neurodegenerative diseases, and even as appetite stimulants. google.com
Another area of patent activity involves the development of sulfamoyl benzamides as selective CB2 cannabinoid receptor agonists. nih.govnih.gov Research in this area has led to the identification of compounds with high selectivity for the CB2 receptor, which is desirable as it may avoid the psychoactive side effects associated with CB1 receptor activation. nih.gov These patents often describe the synthesis of new derivatives and their efficacy in preclinical models of pain and inflammation. nih.gov
The following table provides an overview of key patent families related to sulfamoyl benzamides:
| Patent/Application Number | Title | Assignee/Applicant | Therapeutic Focus |
| US7297796B2 | Sulfamoyl benzamide derivatives and methods of their use | Not specified in abstract | Cannabinoid receptor modulators for pain, inflammation, neurological disorders, etc. google.com |
| US20060079557A1 | Sulfamoyl benzamide derivatives and methods of their use | Not specified in abstract | Cannabinoid receptor modulators. google.com |
| US8415363B2 | Crystalline forms of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide | Not specified in abstract | Protein kinase inhibitors. google.com |
Emerging Therapeutic Areas and Novel Research Applications
Beyond the well-established interest in cannabinoid receptor modulation, the sulfamoyl benzamide scaffold is being explored in a variety of other therapeutic areas. These emerging applications highlight the versatility of this chemical structure in drug discovery.
One promising area is in the treatment of metabolic diseases. A new series of sulfamoyl benzamide derivatives has been synthesized and investigated as potential glucokinase (GK) activators for the treatment of type 2 diabetes. researchgate.net In silico docking studies and in vivo testing in diabetic animal models have shown promising results, with some compounds exhibiting significant antidiabetic activity. researchgate.net
Another novel application is in the development of inhibitors for human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.orgnih.gov These enzymes are involved in various pathological processes, including thrombosis, diabetes, inflammation, and cancer. rsc.org Researchers have synthesized sulfamoyl benzamide derivatives that act as selective inhibitors of different h-NTPDase isoforms, with some compounds showing potency in the sub-micromolar range. rsc.orgnih.gov
Furthermore, the sulfamoyl benzamide scaffold has been utilized to develop allosteric modulators of the Mas-related G protein-coupled receptor member X1 (MrgX1). nih.gov This receptor is considered an attractive non-opioid target for the treatment of chronic pain. nih.gov Medicinal chemistry efforts have led to the identification of potent MrgX1 positive allosteric modulators with improved microsomal stability. nih.gov
The table below summarizes the emerging therapeutic applications of sulfamoyl benzamides:
| Therapeutic Area | Target/Mechanism | Key Research Findings |
| Type 2 Diabetes | Glucokinase (GK) activators | Synthesized derivatives showed antidiabetic activity in animal models. researchgate.net |
| Thrombosis, Inflammation, Cancer | Inhibitors of h-NTPDases | Compounds identified as potent and selective inhibitors of h-NTPDase isoforms. rsc.orgnih.gov |
| Chronic Pain | Allosteric modulators of MrgX1 | Developed potent modulators with improved metabolic stability. nih.gov |
| Pain, Inflammation | Selective CB2 cannabinoid receptor agonists | Identified compounds with high selectivity and in vivo efficacy in pain models. nih.govnih.gov |
Future Directions in the Development of the Methylsulfamoyl Benzamide Scaffold in Chemical Biology and Drug Discovery
The methylsulfamoyl benzamide scaffold represents a valuable starting point for the design of new therapeutic agents. Its versatility and the demonstrated biological activity of its derivatives suggest significant potential for future development in chemical biology and drug discovery.
Future research will likely focus on several key areas. One direction is the continued exploration of the scaffold for new biological targets. The successful application of sulfamoyl benzamides in diverse areas such as metabolic diseases and pain management suggests that this scaffold could be adapted to modulate the activity of other enzymes and receptors.
Another important avenue of research is the optimization of the pharmacokinetic properties of existing sulfamoyl benzamide derivatives. For instance, a lead optimization campaign was conducted to improve the in vitro metabolic stability of a series of CB2 agonists, leading to the identification of a compound with moderate oral bioavailability and in vivo efficacy. nih.gov Such studies are crucial for translating promising lead compounds into clinically viable drugs.
The concept of "scaffold hopping," where the core structure of a molecule is modified to create new chemical entities with similar biological activity but improved properties, is also highly relevant to the future of the methylsulfamoyl benzamide scaffold. niper.gov.in By making strategic modifications to the benzamide core and the sulfamoyl group, researchers can generate novel compounds that may overcome the limitations of existing molecules, such as off-target effects or poor metabolic stability.
Furthermore, the sulfonamide group, a key component of the methylsulfamoyl benzamide scaffold, has a long history in drug discovery and is present in numerous FDA-approved drugs. nih.gov This history provides a wealth of knowledge that can be leveraged to design new sulfamoyl benzamide derivatives with enhanced efficacy and safety profiles. The continued investigation of this scaffold is expected to yield new drug candidates for a wide range of diseases.
Q & A
Q. How can researchers optimize the synthetic yield of N-methyl-3-(methylsulfamoyl)benzamide derivatives?
- Methodological Answer : Optimization involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For example, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) improve amidation efficiency, as demonstrated in the synthesis of benzenesulfonamide analogues with yields up to 73% . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high purity. Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC reduces side-product formation.
Q. What analytical techniques are essential for confirming the structural integrity of N-methyl-3-(methylsulfamoyl)benzamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituent environments and confirm methylsulfamoyl and benzamide moieties (e.g., methyl singlet at δ 2.8–3.2 ppm for N-methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 342.02 observed for a related benzamide derivative) .
- Infrared (IR) Spectroscopy : Peaks near 1638 cm confirm carbonyl (C=O) stretching .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates or radiolabeled ligands to measure IC values for targets like NLRP3 inflammasome or kinases .
- Cellular Models : Test cytotoxicity in cell lines (e.g., HEK293 or THP-1) using MTT assays. For ischemia/reperfusion injury models, measure infarct size reduction in ex vivo heart preparations .
- Dose-Response Curves : Include positive controls (e.g., p38 MAPK inhibitors) and replicate experiments ≥3 times to ensure statistical significance.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in N-methyl-3-(methylsulfamoyl)benzamide bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogues with modified sulfamoyl (e.g., trifluoromethyl) or benzamide groups (e.g., chloro/methoxy substitutions) to assess steric/electronic effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to NLRP3 or other targets. Compare with experimental IC values to validate models .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfamoyl oxygen) using software like Schrödinger’s Phase .
Q. What strategies resolve contradictory data in the biological activity of benzamide derivatives across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., infarct size reduction in ischemia models) to identify trends obscured by small sample sizes .
- Batch-to-Batch Variability : Characterize compound purity (HPLC ≥98%) and polymorphic forms (via X-ray crystallography) to rule out physicochemical inconsistencies .
- Orthogonal Assays : Confirm activity using unrelated methods (e.g., Western blotting for protein targets alongside enzymatic assays) .
Q. How does polymorphism impact the physicochemical and pharmacokinetic properties of benzamide-based compounds?
- Methodological Answer :
- Polymorph Screening : Use solvent evaporation or cooling crystallization to isolate forms (e.g., orthorhombic vs. monoclinic) .
- Stability Testing : Compare dissolution rates (USP apparatus) and hygroscopicity (dynamic vapor sorption) across polymorphs .
- Bioavailability Studies : In vivo pharmacokinetics (e.g., AUC) in rodent models correlate with in vitro solubility data .
Data Presentation and Validation
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC/IC.
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) for infarct size or enzyme activity data .
- Power Analysis : Predefine sample sizes (G*Power software) to ensure adequate sensitivity for small effect sizes.
Contradictory Evidence Resolution
Q. How should researchers address discrepancies in reported synthetic yields for structurally similar benzamides?
- Methodological Answer :
- Reaction Replication : Reproduce methods exactly (e.g., solvent purity, inert atmosphere) to isolate variables .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates) that reduce yield .
- Catalyst Screening : Test alternative catalysts (e.g., HATU vs. EDC/HOBt) to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
